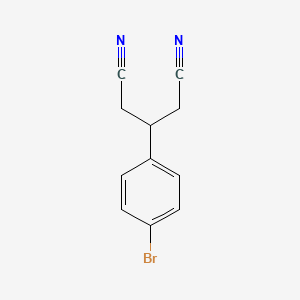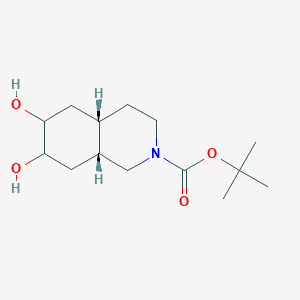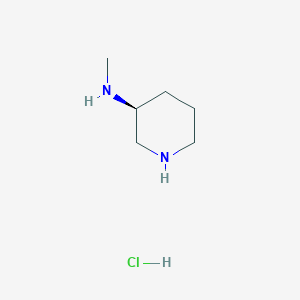
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Übersicht
Beschreibung
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, also known as BSO, is a synthetic compound that has been extensively studied for its potential applications in the field of biochemistry and pharmacology. BSO is a sulfur-containing heterocyclic compound that has a unique structure and properties that make it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of glutathione reductase, an enzyme that plays a key role in the antioxidant defense system. By inhibiting this enzyme, this compound can deplete intracellular glutathione levels, leading to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to protect against oxidative damage in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has several advantages as a research tool, including its high purity and stability, and its ability to induce oxidative stress and apoptosis in cancer cells. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound, and to optimize its use as a research tool.
Wissenschaftliche Forschungsanwendungen
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have antioxidant and anti-inflammatory properties, and has been investigated as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-bromo-1,1-dioxothian-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGATGOIQOWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)


![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)




![Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3244527.png)




